molecular formula C11H14BrN B3233227 1-(4-Bromo-2-methylphenyl)pyrrolidine CAS No. 1352209-63-2

1-(4-Bromo-2-methylphenyl)pyrrolidine

Cat. No.: B3233227
CAS No.: 1352209-63-2
M. Wt: 240.14 g/mol
InChI Key: RPRHUPUPVKKDFB-UHFFFAOYSA-N
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Description

1-(4-Bromo-2-methylphenyl)pyrrolidine is a chemical compound with the molecular formula C11H14BrN It is characterized by a pyrrolidine ring attached to a 4-bromo-2-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-2-methylphenyl)pyrrolidine typically involves the reaction of 4-bromo-2-methylbenzyl chloride with pyrrolidine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile or dimethylformamide (DMF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromo-2-methylphenyl)pyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(4-Bromo-2-methylphenyl)pyrrolidine has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the production of fine chemicals, agrochemicals, and dyes.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2-methylphenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity. The bromine atom and the methyl group contribute to the compound’s binding affinity and specificity. Detailed studies on its binding interactions and molecular pathways are ongoing to elucidate its precise mechanism of action .

Comparison with Similar Compounds

  • 1-(4-Bromo-3-methylphenyl)pyrrolidine
  • 1-(4-Bromo-2-chlorophenyl)pyrrolidine
  • 1-(4-Bromo-2-fluorophenyl)pyrrolidine

Comparison: 1-(4-Bromo-2-methylphenyl)pyrrolidine is unique due to the presence of both a bromine atom and a methyl group on the phenyl ring. This combination imparts distinct chemical and biological properties compared to its analogs. For instance, the methyl group can influence the compound’s lipophilicity and metabolic stability, while the bromine atom can affect its reactivity and binding interactions .

Properties

IUPAC Name

1-(4-bromo-2-methylphenyl)pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN/c1-9-8-10(12)4-5-11(9)13-6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPRHUPUPVKKDFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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